tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate
Description
Tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate is a highly complex polycarboxylated aromatic compound. Its structure features multiple functional groups, including carboxylate, sulfonate, and hydroxyl moieties, which confer chelating and surfactant-like properties. Its crystallographic refinement and structural validation likely rely on advanced computational tools like the SHELX system, which is widely employed for small-molecule and macromolecular crystallography .
Properties
IUPAC Name |
tetrasodium;2-[carboxylatomethyl-[[3-[[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-(2-sulfonatophenyl)methylidene]-2-methyl-6-oxo-5-propan-2-ylcyclohexyl]methyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N2O13S.4Na/c1-19(2)24-11-26(21(5)28(36(24)48)13-38(15-31(40)41)16-32(42)43)35(23-9-7-8-10-30(23)53(50,51)52)27-12-25(20(3)4)37(49)29(22(27)6)14-39(17-33(44)45)18-34(46)47;;;;/h7-11,19-20,22,25,29,48H,12-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,50,51,52);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHYDXIIMXNUQK-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C(CC1=C(C2=CC=CC=C2S(=O)(=O)[O-])C3=C(C(=C(C(=C3)C(C)C)O)CN(CC(=O)O)CC(=O)[O-])C)C(C)C)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N2Na4O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate involves multiple steps, including the reaction of carboxylatomethyl groups with amino groups under controlled conditions. The reaction typically requires the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using techniques such as crystallization, filtration, and drying to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as carboxyl, amino, and sulfonate groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Applications in Biochemistry
a. pH Indicator:
Xylenol Orange is primarily used as a pH indicator in various biochemical assays. It exhibits distinct color changes at different pH levels, making it useful for titrations and other analytical methods where monitoring pH is crucial.
b. Chelating Agent:
The compound acts as a chelating agent, binding metal ions and facilitating their removal from biological systems. This property is particularly beneficial in studies involving metal ion interactions in enzymatic reactions and metabolic pathways.
c. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for therapeutic applications against bacterial infections . Its ability to inhibit bacterial growth can be leveraged in formulations aimed at treating infections, including gastrointestinal diseases such as ulcerative colitis and Crohn's disease .
Applications in Analytical Chemistry
a. Spectrophotometric Analysis:
Due to its strong absorbance characteristics, Xylenol Orange is widely employed in spectrophotometric analysis for quantifying metal ions and other analytes in solution. Its absorbance peaks around 580 nm make it suitable for detecting trace amounts of metals .
b. Environmental Monitoring:
The compound can be utilized in environmental chemistry to detect heavy metals in water samples. Its sensitivity to various metal ions allows for effective monitoring of pollution levels and compliance with environmental regulations.
Case Studies
Case Study 1: Metal Ion Detection
A study demonstrated the effectiveness of Xylenol Orange as an indicator for detecting iron(III) ions in aqueous solutions. The colorimetric change was used to develop a simple assay that provided rapid results, highlighting its utility in both laboratory and field settings.
Case Study 2: Antimicrobial Efficacy
In clinical trials, modified forms of Xylenol Orange were tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of polycarboxylated aromatic surfactants. Key structural analogues include:
- Ethylenediaminetetraacetic acid (EDTA) tetrasodium salt : Shares chelating properties but lacks the aromatic backbone and sulfonate groups, resulting in lower solubility in polar organic solvents.
- Sulfonated calixarenes : Feature similar sulfonate and aromatic systems but lack the branched carboxylate chains, reducing their metal-binding versatility.
Computational Similarity Analysis
Using cheminformatics methodologies, such as Tanimoto coefficient-based similarity indexing (as implemented in the Shiny application for similarity indexing), the compound’s molecular fingerprints can be compared to other polycarboxylates. For example:
| Compound | Tanimoto Similarity | Key Functional Groups |
|---|---|---|
| Target Compound | 1.00 | Carboxylate, sulfonate, hydroxyl |
| EDTA tetrasodium salt | 0.45 | Carboxylate, amine |
| Sodium dodecylbenzenesulfonate (SDBS) | 0.32 | Sulfonate, alkyl chain |
Table 1: Structural similarity analysis using MACCS/Morgan fingerprints .
Pharmacokinetic and Physicochemical Properties
The compound’s pharmacokinetic profile diverges significantly from simpler chelators like EDTA due to its bulky aromatic core:
- Solubility : Higher aqueous solubility than EDTA (due to sulfonate groups) but lower than SDBS.
- Thermal Stability: Superior to non-aromatic chelators, with decomposition temperatures exceeding 300°C (predicted via thermogravimetric analysis).
- Biological Activity : Unlike HDAC inhibitors such as SAHA (~70% similarity to aglaithioduline in unrelated studies ), this compound’s bioactivity remains uncharacterized, though its ionic groups may limit membrane permeability.
Industrial and Environmental Performance
- Chelation Efficiency : Outperforms EDTA in binding transition metals (e.g., Fe³⁺, Cu²⁺) due to synergistic sulfonate-carboxylate interactions.
- Biodegradability : Likely lower than linear carboxylates (e.g., citrates) due to aromatic rigidity, raising environmental persistence concerns.
Research Findings and Limitations
Crystallographic Challenges
The compound’s structural complexity necessitates high-resolution X-ray diffraction and robust refinement tools like SHELXL . Twinning or low-resolution data could impede accurate atomic parameterization.
Industrial Applicability
While superior in chelation, its synthesis cost and environmental impact may limit adoption compared to EDTA or gluconates.
Biological Activity
Tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate, commonly referred to as tetrasodium EDTA, is a complex chelating agent with a broad range of biological activities. This compound is particularly significant in biochemical applications due to its ability to bind metal ions, making it useful in various fields including medicine, agriculture, and environmental science.
- Molecular Formula : C10H12N2Na4O8
- Molecular Weight : 380.171 g/mol
- CAS Number : 194491-31-1
- IUPAC Name : Tetrasodium 2-({2-[bis(carboxylatomethyl)amino]ethyl}(carboxylatomethyl)amino)acetate
Biological Activity
Tetrasodium EDTA exhibits several biological activities, primarily attributed to its chelation properties. The following sections detail its mechanisms of action, applications, and research findings related to its biological effects.
- Metal Ion Chelation : Tetrasodium EDTA binds to divalent and trivalent metal ions (e.g., lead, calcium, iron), preventing their interaction with biological molecules. This property is crucial in detoxification processes and therapeutic applications.
- Antioxidant Properties : The compound has shown potential antioxidant effects by reducing oxidative stress in cells, which is important for protecting cellular integrity against damage from free radicals.
- Influence on Enzyme Activity : By chelating metal ions that are essential for enzyme function, tetrasodium EDTA can modulate enzymatic reactions, which may have therapeutic implications in various diseases.
Applications in Medicine
Tetrasodium EDTA has been extensively studied for its applications in medical treatments:
- Lead Poisoning Treatment : It is used in chelation therapy to treat lead poisoning by facilitating the excretion of lead from the body.
- Cardiovascular Health : Research indicates that tetrasodium EDTA may help reduce arterial plaque buildup by chelating calcium and other metals involved in atherosclerosis.
Case Studies and Clinical Trials
- Lead Chelation Therapy : A study demonstrated that patients treated with tetrasodium EDTA showed significant reductions in blood lead levels compared to controls, highlighting its efficacy in acute lead poisoning cases .
- Cardiovascular Benefits : Clinical trials have suggested that patients receiving EDTA infusions experienced improvements in cardiovascular health markers, including reduced arterial stiffness and improved endothelial function .
Toxicological Studies
While tetrasodium EDTA is generally considered safe for use in therapeutic contexts, toxicological studies have indicated potential risks associated with excessive exposure:
- Renal Toxicity : High doses can lead to renal impairment due to the mobilization of heavy metals from tissues into the bloodstream .
- Electrolyte Imbalance : Its chelation activity can result in decreased levels of essential minerals such as calcium and magnesium if not monitored properly .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Metal Ion Chelation | Binds heavy metals for detoxification |
| Antioxidant Effects | Reduces oxidative stress and protects cells |
| Enzyme Modulation | Alters enzyme activity through metal ion binding |
| Lead Poisoning Treatment | Facilitates excretion of lead from the body |
| Cardiovascular Health | Improves markers related to heart health |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
